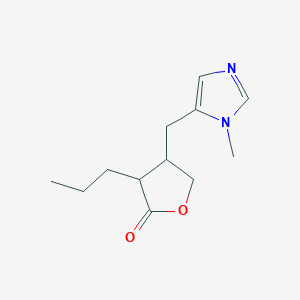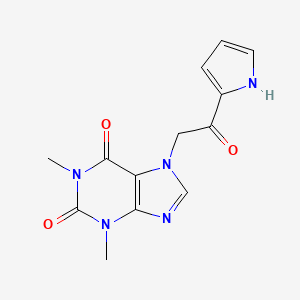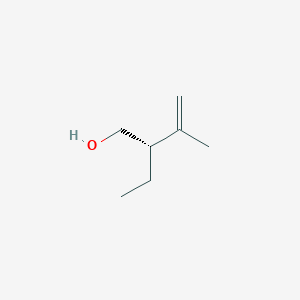
(S)-2-Ethyl-3-methylbut-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Ethyl-3-methylbut-3-en-1-ol is an organic compound with the molecular formula C7H14O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Ethyl-3-methylbut-3-en-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For instance, the reduction of 2-Ethyl-3-methylbut-3-en-2-one using a chiral borane reagent can yield the desired alcohol with high enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes typically employ metal catalysts such as palladium or rhodium to facilitate the reduction of the ketone precursor under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Ethyl-3-methylbut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: 2-Ethyl-3-methylbut-3-enal (aldehyde) or 2-Ethyl-3-methylbut-3-enoic acid (carboxylic acid).
Reduction: 2-Ethyl-3-methylbutane.
Substitution: 2-Ethyl-3-methylbut-3-en-1-chloride or 2-Ethyl-3-methylbut-3-en-1-bromide.
Scientific Research Applications
(S)-2-Ethyl-3-methylbut-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (S)-2-Ethyl-3-methylbut-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into enzyme active sites in a stereospecific manner, influencing the rate and outcome of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- ®-2-Ethyl-3-methylbut-3-en-1-ol
- 2-Ethyl-3-methylbutan-1-ol
- 2-Methyl-3-buten-2-ol
Comparison: (S)-2-Ethyl-3-methylbut-3-en-1-ol is unique due to its specific chiral configuration, which can result in different biological and chemical properties compared to its enantiomer ®-2-Ethyl-3-methylbut-3-en-1-ol. The presence of the double bond in the structure also distinguishes it from similar saturated alcohols like 2-Ethyl-3-methylbutan-1-ol.
This comprehensive overview highlights the significance of this compound in various fields and provides insights into its preparation, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C7H14O |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(2S)-2-ethyl-3-methylbut-3-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-4-7(5-8)6(2)3/h7-8H,2,4-5H2,1,3H3/t7-/m1/s1 |
InChI Key |
HOEIQJYPUYKCOU-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](CO)C(=C)C |
Canonical SMILES |
CCC(CO)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870043.png)


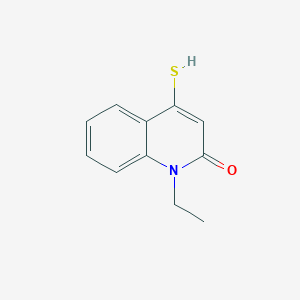


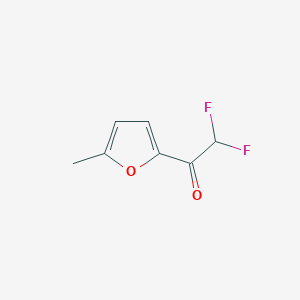

![4-Cyanobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12870084.png)

![1H-Pyrrole, 1-[[2-(methylthio)-3-pyridinyl]carbonyl]-](/img/structure/B12870091.png)
![3-(2-Bromobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12870092.png)
